Triple-Target Inhibition Potency: Egfr/her2/dhfr-IN-1 versus Analog EGFR/HER2-IN-6 (Compound 43)
Egfr/her2/dhfr-IN-1 (Compound 39) and EGFR/HER2-IN-6 (Compound 43) were directly compared in a head-to-head kinase inhibition assay. Egfr/her2/dhfr-IN-1 inhibited EGFR, HER2, and DHFR with IC50 values of 0.153 μM, 0.108 μM, and 0.291 μM, respectively [1]. In contrast, EGFR/HER2-IN-6 exhibited IC50 values of 0.122 μM (EGFR), 0.078 μM (HER2), and 0.585 μM (DHFR) [2]. While EGFR/HER2-IN-6 is slightly more potent against EGFR and HER2 kinases, Egfr/her2/dhfr-IN-1 demonstrates approximately 2-fold higher DHFR inhibitory potency (0.291 μM vs 0.585 μM) [1][2].
| Evidence Dimension | Enzyme Inhibition IC50 |
|---|---|
| Target Compound Data | EGFR: 0.153 μM; HER2: 0.108 μM; DHFR: 0.291 μM |
| Comparator Or Baseline | EGFR/HER2-IN-6 (Compound 43): EGFR: 0.122 μM; HER2: 0.078 μM; DHFR: 0.585 μM |
| Quantified Difference | DHFR IC50: 0.291 μM vs 0.585 μM (2.0-fold higher potency for Egfr/her2/dhfr-IN-1); EGFR/HER2: comparator is 1.25-fold and 1.38-fold more potent, respectively |
| Conditions | In vitro enzymatic inhibition assay; purified EGFR, HER2 kinases and DHFR enzyme |
Why This Matters
For studies requiring balanced triple-target inhibition with a stronger DHFR component, Egfr/her2/dhfr-IN-1 provides a distinct pharmacological fingerprint compared to EGFR/HER2-IN-6.
- [1] Sabry MA, Ghaly MA, Maarouf AR, El-Subbagh HI. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. Eur J Med Chem. 2022 Aug 10;241:114661. View Source
- [2] Ace Therapeutics. EGFR/HER2-IN-6 (compound 43). View Source
